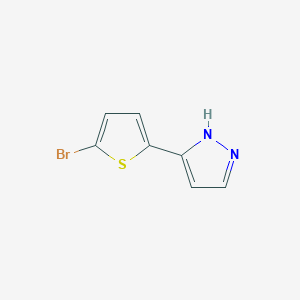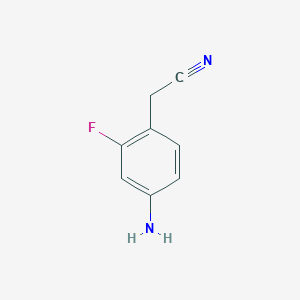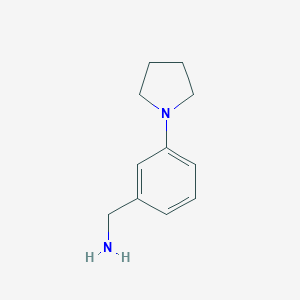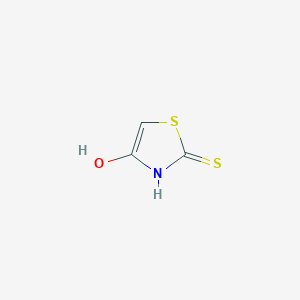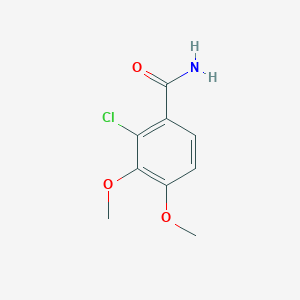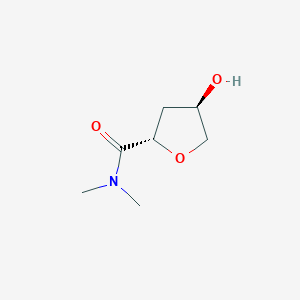
(2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide, also known as DMOX, is a chiral building block that has been widely used in the synthesis of various bioactive molecules. It is a white solid with a molecular formula of C6H12N2O3 and a molecular weight of 160.17 g/mol.
Wirkmechanismus
The mechanism of action of (2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide is not fully understood, but it is believed to be related to its ability to form hydrogen bonds with other molecules. (2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide has been shown to interact with various enzymes and proteins, including proteases, kinases, and transporters. It has also been shown to inhibit the replication of certain viruses, such as HIV and HCV.
Biochemische Und Physiologische Effekte
(2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as HIV protease and HCV NS3 protease. It has also been shown to inhibit the replication of certain viruses, such as HIV and HCV. In addition, (2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide has been shown to have anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
(2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide has several advantages for lab experiments. It is a chiral building block that can be easily synthesized and has high purity. It is also relatively stable and can be stored for long periods of time. However, (2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide has some limitations. It is relatively expensive compared to other chiral building blocks, and its synthesis requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the use of (2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide in scientific research. One direction is the synthesis of new bioactive molecules using (2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide as a chiral building block. Another direction is the development of new chiral ligands for asymmetric catalysis. Additionally, (2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide could be used as a chiral auxiliary in the synthesis of complex natural products. Finally, further research is needed to fully understand the mechanism of action of (2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide and its potential applications in medicine and other fields.
Synthesemethoden
(2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of L-aspartic acid with dimethyl sulfate, followed by reduction with lithium aluminum hydride. Another method involves the reaction of L-aspartic acid with dimethyl carbonate, followed by reduction with sodium borohydride. Both methods yield high purity (2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide with good chemical and optical purity.
Wissenschaftliche Forschungsanwendungen
(2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide has been used as a chiral building block in the synthesis of various bioactive molecules, including antiviral, antibacterial, and anticancer agents. It has also been used in the synthesis of chiral ligands for asymmetric catalysis. In addition, (2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide has been used as a chiral auxiliary in the synthesis of complex natural products.
Eigenschaften
CAS-Nummer |
160637-25-2 |
|---|---|
Produktname |
(2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide |
Molekularformel |
C7H13NO3 |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
(2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide |
InChI |
InChI=1S/C7H13NO3/c1-8(2)7(10)6-3-5(9)4-11-6/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI-Schlüssel |
POUNVCIOKXLIDS-RITPCOANSA-N |
Isomerische SMILES |
CN(C)C(=O)[C@@H]1C[C@H](CO1)O |
SMILES |
CN(C)C(=O)C1CC(CO1)O |
Kanonische SMILES |
CN(C)C(=O)C1CC(CO1)O |
Synonyme |
2-Furancarboxamide,tetrahydro-4-hydroxy-N,N-dimethyl-,(2S-trans)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



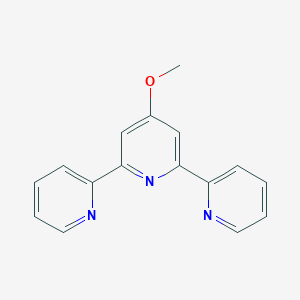
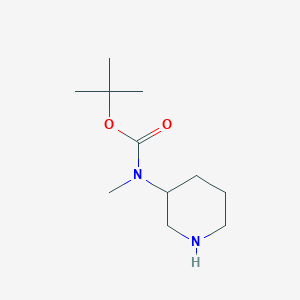
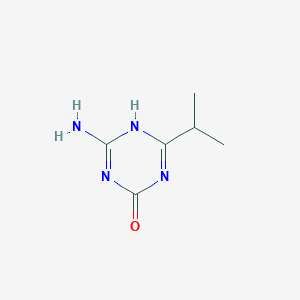
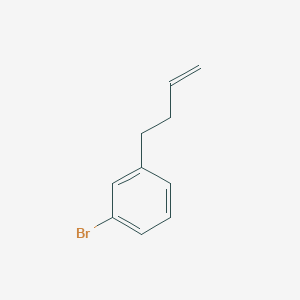
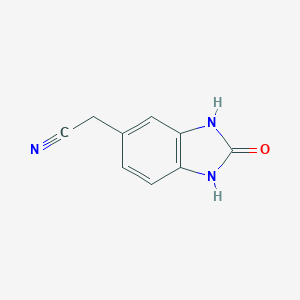
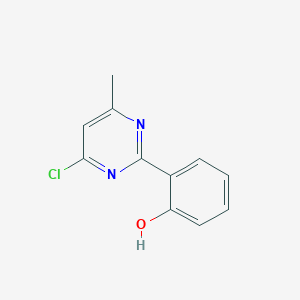
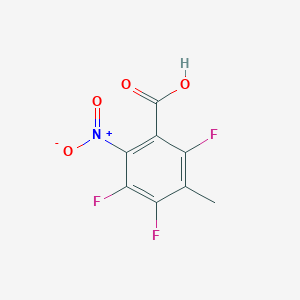
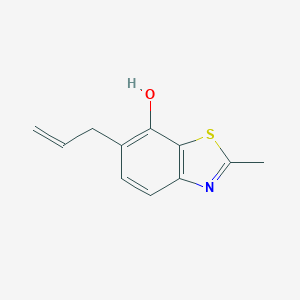
![1,5,6-Trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C][1,2]thiazine-2,2,4-trione](/img/structure/B60774.png)
